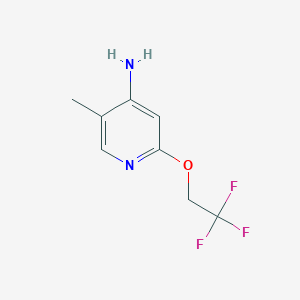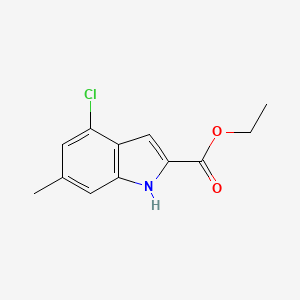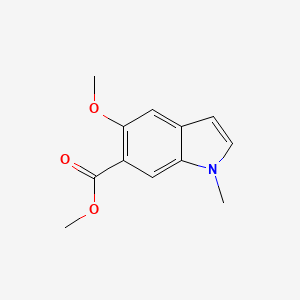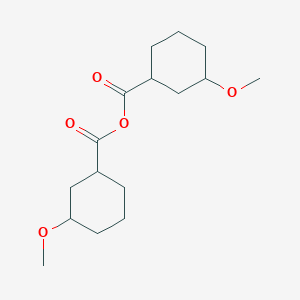![molecular formula C7H14ClNO B13906190 (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is a chemical compound with a unique bicyclic structure. It is often used in various scientific research applications due to its distinctive properties and reactivity. The compound is characterized by its azabicyclo framework, which contributes to its stability and reactivity in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride typically involves the formation of the azabicyclo structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The azabicyclo structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the azabicyclo framework.
Scientific Research Applications
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride include:
- (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate
- (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the azabicyclo framework, which imparts unique reactivity and stability. This makes it particularly valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-6-2-1-5(7)4-8-6;/h5-9H,1-4H2;1H/t5-,6-,7-;/m1./s1 |
InChI Key |
QVZOGGUWXRPJBI-RYLOHDEPSA-N |
Isomeric SMILES |
C1C[C@@H]2CN[C@H]1C[C@H]2O.Cl |
Canonical SMILES |
C1CC2CNC1CC2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)




![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

